molecular formula C14H14FN3O B4636619 N-(3-FLUORO-4-METHYLPHENYL)-N'-(6-METHYL-2-PYRIDYL)UREA

N-(3-FLUORO-4-METHYLPHENYL)-N'-(6-METHYL-2-PYRIDYL)UREA

Cat. No.: B4636619
M. Wt: 259.28 g/mol
InChI Key: LIXRTCKHISXYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA typically involves the reaction of 3-fluoro-4-methylaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The presence of fluorine and pyridyl groups in the molecule enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA
  • N-(3-BROMO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA
  • N-(3-FLUORO-4-METHYLPHENYL)-N’-(2-PYRIDYL)UREA

Uniqueness

N-(3-FLUORO-4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA stands out due to the presence of both fluorine and pyridyl groups, which confer unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridyl group improves its binding affinity towards specific molecular targets.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-9-6-7-11(8-12(9)15)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXRTCKHISXYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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